Cas no 100939-91-1 (1-(3-Methyl-benzoyl)-piperazine)
1-(3-Methyl-benzoyl)-piperazine Chemical and Physical Properties
Names and Identifiers
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- Methanone,(3-methylphenyl)-1-piperazinyl-
- (3-Methylphenyl)(1-piperazinyl)methanone
- 1-(3-METHYL-BENZOYL)-PIPERAZINE
- piperazin-1-yl(m-tolyl)methanone
- (3-methylphenyl)-piperazin-1-ylmethanone
- AKOS BB-5455
- 1-(3-Methylphenyl)(1-piperazinyl)methanone
- Methanone, (3-methylphenyl)-1-piperazinyl-
- D94440
- 1-(3-methyl-benzoyl)-piperazine, AldrichCPR
- 100939-91-1
- DTXSID20375166
- SCHEMBL1902697
- GS3255
- CS-0034727
- (3-methylphenyl)(piperazin-1-yl)methanone
- Piperazin-1-yl-m-tolyl-methanone
- MFCD04116565
- BB 0247865
- FT-0681601
- CHEMBL349562
- AKOS000125583
- 1-[(3-methylphenyl)carbonyl]piperazine
- 1-(3-methylbenzoyl)piperazine
- FS-1807
- BDBM50226211
- A897283
- AS-871/43307140
- STL183863
- DB-025482
- 1-(3-Methyl-benzoyl)-piperazine
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- MDL: MFCD04116565
- Inchi: 1S/C12H16N2O/c1-10-3-2-4-11(9-10)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3
- InChI Key: YHGUVIUZDTUVKZ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C)C=1)N1CCNCC1
Computed Properties
- Exact Mass: 204.12600
- Monoisotopic Mass: 204.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.34000
- LogP: 1.30710
1-(3-Methyl-benzoyl)-piperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(3-Methyl-benzoyl)-piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 024959-250mg |
1-(3-Methyl-benzoyl)-piperazine |
100939-91-1 | >98 | 250mg |
£24.00 | 2022-03-01 | |
| Fluorochem | 024959-2g |
1-(3-Methyl-benzoyl)-piperazine |
100939-91-1 | >98 | 2g |
£66.00 | 2022-03-01 | |
| Fluorochem | 024959-10g |
1-(3-Methyl-benzoyl)-piperazine |
100939-91-1 | >98 | 10g |
£240.00 | 2022-03-01 | |
| Fluorochem | 024959-50g |
1-(3-Methyl-benzoyl)-piperazine |
100939-91-1 | >98 | 50g |
£721.00 | 2022-03-01 | |
| Alichem | A139002820-10g |
Piperazin-1-yl(m-tolyl)methanone |
100939-91-1 | 95% | 10g |
$363.12 | 2023-09-04 | |
| Chemenu | CM335811-250mg |
1-(3-Methylbenzoyl)piperazine |
100939-91-1 | 95%+ | 250mg |
$55 | 2021-06-16 | |
| Chemenu | CM335811-1g |
1-(3-Methylbenzoyl)piperazine |
100939-91-1 | 95%+ | 1g |
$133 | 2021-06-16 | |
| Chemenu | CM335811-5g |
1-(3-Methylbenzoyl)piperazine |
100939-91-1 | 95%+ | 5g |
$496 | 2021-06-16 | |
| Chemenu | CM335811-25g |
1-(3-Methylbenzoyl)piperazine |
100939-91-1 | 95%+ | 25g |
$1857 | 2021-06-16 | |
| Matrix Scientific | 053761-500mg |
(3-Methylphenyl)(1-piperazinyl)methanone |
100939-91-1 | 500mg |
$237.00 | 2023-09-10 |
1-(3-Methyl-benzoyl)-piperazine Suppliers
1-(3-Methyl-benzoyl)-piperazine Related Literature
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Neetesh Agrawal,Jatin Machhi,Virendra Rathwa,Ashish M. Kanhed,Sagar Patel,Prashant Murumkar,Hardik Gandhi,Mange Ram Yadav RSC Adv. 2016 6 30661
Additional information on 1-(3-Methyl-benzoyl)-piperazine
1-(3-Methyl-benzoyl)-piperazine: An Overview of CAS No. 100939-91-1
1-(3-Methyl-benzoyl)-piperazine (CAS No. 100939-91-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure, has garnered attention for its potential therapeutic properties and its role in the development of novel drugs. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the research and application of 1-(3-Methyl-benzoyl)-piperazine.
Chemical Structure and Properties
1-(3-Methyl-benzoyl)-piperazine is a derivative of piperazine, a six-membered heterocyclic amine. The compound features a piperazine ring substituted with a 3-methylbenzoyl group, which imparts specific chemical and physical properties. The molecular formula of 1-(3-Methyl-benzoyl)-piperazine is C12H15N2O, and its molecular weight is approximately 207.26 g/mol. The compound is typically a white crystalline solid with a melting point ranging from 78 to 80°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water.
Synthesis Methods
The synthesis of 1-(3-Methyl-benzoyl)-piperazine can be achieved through various routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of piperazine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine. This reaction proceeds via nucleophilic acyl substitution, leading to the formation of the desired product. Another approach involves the condensation of piperazine with 3-methylbenzoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). These methods have been extensively studied and optimized to ensure high yields and purity levels suitable for pharmaceutical applications.
Biological Activities
1-(3-Methyl-benzoyl)-piperazine has been investigated for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. Studies have shown that this compound exhibits significant binding affinity to serotonin receptors, specifically the 5-HT2A receptor subtype. This property makes it a promising candidate for the development of drugs targeting psychiatric disorders such as depression and anxiety. Additionally, research has indicated that 1-(3-Methyl-benzoyl)-piperazine may possess analgesic properties, making it a potential lead compound for pain management therapies.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 1-(3-Methyl-benzoyl)-piperazine has been explored through various preclinical and clinical studies. Preclinical studies have demonstrated that this compound can effectively modulate serotonin receptor activity, leading to improved mood and reduced anxiety in animal models. These findings have paved the way for further clinical trials to evaluate its safety and efficacy in human subjects. Early clinical trials have shown promising results, with patients reporting significant improvements in symptoms associated with depression and anxiety disorders.
Recent Research Advancements
The field of medicinal chemistry is continually evolving, and recent research has shed new light on the potential applications of 1-(3-Methyl-benzoyl)-piperazine. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to cross the blood-brain barrier (BBB), which is crucial for its effectiveness in treating CNS disorders. Another study conducted by researchers at a leading pharmaceutical company explored the use of 1-(3-Methyl-benzoyl)-piperazine as a scaffold for developing novel antipsychotic drugs with improved side-effect profiles.
Safety Considerations and Future Directions
Safety is a paramount concern in the development of any pharmaceutical agent. Extensive toxicological studies have been conducted to assess the safety profile of 1-(3-Methyl-benzoyl)-piperazine. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in both animal models and human subjects. However, ongoing research is necessary to fully understand its long-term safety and potential interactions with other medications.
In conclusion, 1-(3-Methyl-benzoyl)-piperazine (CAS No. 100939-91-1) is a promising compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel drugs targeting CNS disorders such as depression and anxiety. Ongoing research continues to uncover new applications and optimize its therapeutic properties, paving the way for future advancements in drug discovery and development.
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